(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol
CAS No.: 2490371-16-7
Cat. No.: VC5682227
Molecular Formula: C10H16O
Molecular Weight: 152.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490371-16-7 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.237 |
| IUPAC Name | (1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decan-3-ol |
| Standard InChI | InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9?,10+/m1/s1 |
| Standard InChI Key | QIBGUXADVFUERT-FHJSOTJFSA-N |
| SMILES | C1CC2CC1C3C2C(CC3)O |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of (1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol consists of a tricyclic framework: a bicyclo[2.2.1]heptane system fused to a cyclohexane ring. The IUPAC name specifies a tricyclo[5.2.1.02,6]decane backbone, where the numbering system reflects the bridgehead positions at C2 and C6 . The hydroxyl group at position 3 introduces polarity to an otherwise hydrophobic skeleton.
Key structural parameters inferred from analogs include:
A comparative analysis of related tricyclic alcohols reveals that minor stereochemical variations significantly impact physical properties. For instance, the (1R,2R,3S,6S,7S)-stereoisomer (CAS 10271-47-3) shares the same molecular formula but exhibits distinct crystallographic packing due to its alternative configuration .
Stereochemical Considerations
The (1S,2S,6R,7R) configuration imposes specific spatial constraints:
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Bridgehead chiral centers: C1 (S), C2 (S), C6 (R), and C7 (R) create a rigid, non-planar structure .
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Hydroxyl group orientation: The equatorial positioning of the -OH group at C3 minimizes steric hindrance with adjacent bridgehead hydrogens .
Experimental data for the (1S,2R,6S,7R)-tricyclo[5.2.1.02,6]decan-3-one analog (PubChem CID 45098283) demonstrates that ketone derivatives of this system adopt chair-boat conformations, suggesting similar flexibility in the alcohol form .
Physical and Chemical Properties
Thermodynamic Properties
Based on tricyclic alcohol analogs (Table 1):
Table 1: Comparative Physicochemical Data
The elevated boiling point relative to the hydrocarbon analog (CAS 2825-83-4) reflects strong hydrogen-bonding capacity . The LogP value suggests moderate lipophilicity, balancing solubility in polar and nonpolar media .
Solubility and Reactivity
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Solubility: Expected to be sparingly soluble in water (≤5 mg/mL at 25°C) but miscible with ethanol and dichloromethane .
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Acidity: The alcohol proton exhibits pKa ≈ 16–18, typical for secondary aliphatic alcohols .
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Oxidative stability: Resistance to autoxidation due to steric protection of the -OH group by the tricyclic framework .
Synthesis and Manufacturing
Precursor Compounds
Two principal precursors emerge from literature:
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Tricyclo[5.2.1.02,6]decane derivatives: The hydrocarbon analog (CAS 2825-83-4) serves as a starting material for functionalization .
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Ketone intermediates: (1S,2R,6S,7R)-tricyclo[5.2.1.02,6]decan-3-one (PubChem CID 45098283) could undergo stereoselective reduction to yield the target alcohol .
Synthetic Pathways
A proposed route involves:
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Diels-Alder cyclization: Cyclopentadiene dimerization forms the tricyclic core .
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Epoxidation and ring-opening: Introduces oxygen functionality at C3.
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Stereocontrolled reduction: Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves the desired (1S,2S,6R,7R) configuration .
Yield optimization remains challenging due to competing stereoisomer formation. The (1R,2R,3S,6S,7S)-isomer (CAS 10271-47-3) is a common byproduct, requiring chromatographic separation .
Applications and Industrial Relevance
Polymer Chemistry
The rigid tricyclic structure enhances glass transition temperatures (Tg) in polyesters. Pilot studies using analogous diols report Tg increases of 20–40°C compared to linear monomers .
Energetic Materials
Derivatives of tricyclo[5.2.1.02,6]decane form the basis of high-density jet fuels (e.g., JP-10) . While the alcohol itself isn’t used as fuel, ester derivatives could improve lubricity in fuel additives.
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